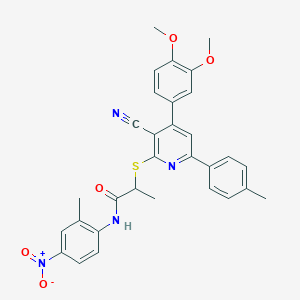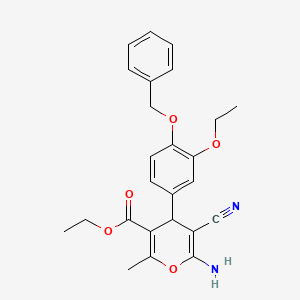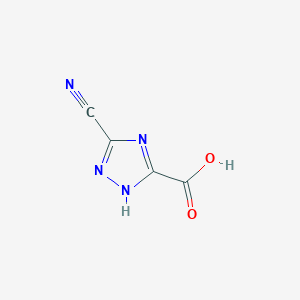
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- can be synthesized through various methods. One common approach involves the thermal cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, and yields can be low, especially for labile β-acyl groups . Another method involves the treatment of β-acylamidrazone with an acid chloride in pyridine at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or other functional groups.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . Its antiviral and antitumor activities are attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carboxamide: This compound is used in the synthesis of antiviral drugs like ribavirin.
3-Amino-1,2,4-triazole-5-carboxylic acid: Known for its applications in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogs.
Propiedades
Número CAS |
26663-11-6 |
|---|---|
Fórmula molecular |
C4H2N4O2 |
Peso molecular |
138.08 g/mol |
Nombre IUPAC |
3-cyano-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2N4O2/c5-1-2-6-3(4(9)10)8-7-2/h(H,9,10)(H,6,7,8) |
Clave InChI |
DZBDQPNFNJVALH-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=NNC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


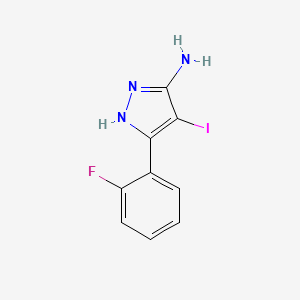


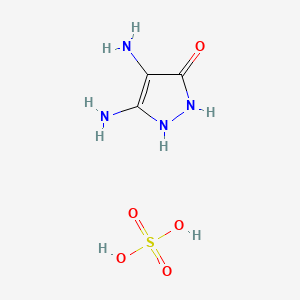
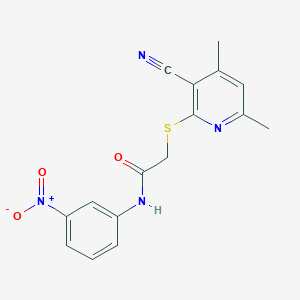
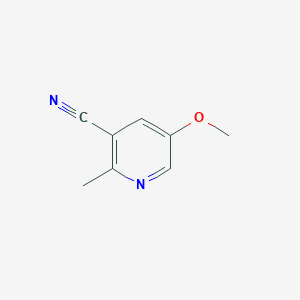
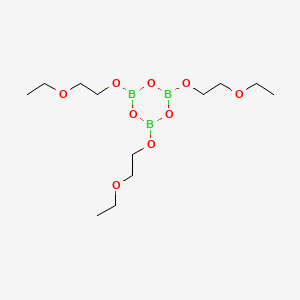
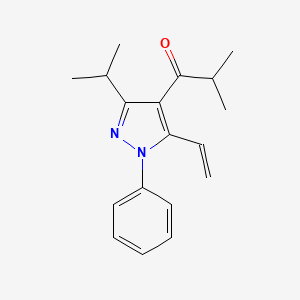

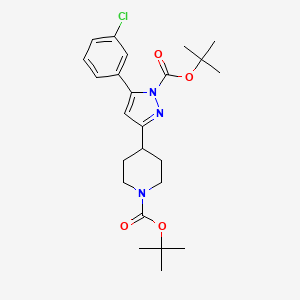

![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)
